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Introduction

Dihydropyridines are a class of calcium channel blockers widely used in the treatment of

hypertension and angina. Accurate and reliable quantification of these compounds in bulk drug

substances, pharmaceutical formulations, and biological fluids is crucial for quality control,

formulation development, and pharmacokinetic studies. High-Performance Liquid

Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely adopted

technique for this purpose due to its specificity, sensitivity, and reproducibility. This application

note provides a detailed protocol for the quantification of various dihydropyridine drugs using

a stability-indicating HPLC-UV method.

Experimental Workflow
The general workflow for the HPLC-UV analysis of dihydropyridines is depicted below. This

process includes sample preparation, HPLC separation, UV detection, and data analysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1217469?utm_src=pdf-interest
https://www.benchchem.com/product/b1217469?utm_src=pdf-body
https://www.benchchem.com/product/b1217469?utm_src=pdf-body
https://www.benchchem.com/product/b1217469?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation HPLC Analysis Data Analysis

Standard or Sample Weighing Dissolution in Diluent Filtration (0.45 µm) Autosampler Injection C18 Column Separation UV Detection Chromatogram Generation Peak Integration Quantification Report

Click to download full resolution via product page

Caption: General experimental workflow for HPLC-UV quantification.

Experimental Protocols
This section provides detailed methodologies for the quantification of four common

dihydropyridine drugs: Amlodipine, Nifedipine, Nimodipine, and Lercanidipine.

Protocol 1: Quantification of Amlodipine
This method is suitable for the determination of Amlodipine in bulk drug and pharmaceutical

dosage forms.

Chromatographic Conditions:

Column: C18, 100 mm x 4.6 mm, 2.6 µm particle size.[1][2]

Mobile Phase: 0.4% Ammonium Hydroxide in water and Methanol, delivered in a gradient

mode.[1][2] A common isocratic mobile phase is a mixture of 50 mM triethylamine (pH 3),

methanol, and acetonitrile (50:35:15 v/v/v).[3]

Flow Rate: 1.0 mL/min.

Injection Volume: 20 µL.

Column Temperature: 35 °C.[2]

UV Detection Wavelength: 237 nm.[1][2][3]

Standard Solution Preparation:
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Accurately weigh about 10 mg of Amlodipine Besylate reference standard and transfer to a

10 mL volumetric flask.[3]

Add diluent (mobile phase or a suitable solvent like methanol) to dissolve the standard and

make up the volume.[3]

Prepare working standard solutions by appropriate dilution of the stock solution.

Sample Preparation (Tablets):

Weigh and finely powder not fewer than 20 tablets.

Accurately weigh a portion of the powder equivalent to a single dose of Amlodipine and

transfer to a suitable volumetric flask.

Add a portion of the diluent, sonicate to dissolve, and then dilute to volume.

Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Quantification of Nifedipine
This protocol is applicable for the analysis of Nifedipine in plasma and pharmaceutical

formulations.

Chromatographic Conditions:

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

Mobile Phase: A mixture of methanol and water (70:30 v/v), with the pH adjusted to 3.0

with orthophosphoric acid.[4] Another option is acetonitrile and 10 mM phosphate buffer

(pH 3.5) in a 60:40 v/v ratio.[4] For plasma analysis, a mobile phase of 0.020 mol/L

KH2PO4 (pH 4.8) and acetonitrile (42:58, v/v) can be used.[5]

Flow Rate: 1.0 mL/min.[4][6]

Injection Volume: 20 µL.

Column Temperature: Ambient.[6]
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UV Detection Wavelength: 235 nm or 238 nm.[4][7]

Standard Solution Preparation:

Prepare a stock solution of Nifedipine in methanol (e.g., 1 mg/mL).[4]

Dilute the stock solution with the mobile phase to obtain working standards in the desired

concentration range (e.g., 5-40 µg/mL).[4]

Sample Preparation (Plasma):

For plasma samples, a solid-phase extraction (SPE) on C18 cartridges is recommended

for sample clean-up and concentration.[5]

Protocol 3: Quantification of Nimodipine
This method is designed for the quantification of Nimodipine in bulk drug and pharmaceutical

dosage forms.

Chromatographic Conditions:

Column: C18, 250 mm x 4.6 mm.[8]

Mobile Phase: A mixture of acetonitrile and water (70:30 v/v).[8] Another reported mobile

phase is methanol-acetonitrile-water (35:38:27, v/v).[9]

Flow Rate: 1.0 mL/min.[8][9]

Injection Volume: 20 µL.[10]

Column Temperature: 25 °C.[9]

UV Detection Wavelength: 236 nm or 237 nm.[8][9]

Standard Solution Preparation:

Dissolve 100 mg of Nimodipine in a 100 mL volumetric flask with methanol to prepare a

stock solution.[10]
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Prepare working standard solutions by diluting the stock solution with methanol.[10]

Sample Preparation (Tablets):

Weigh and powder 20 tablets.

Transfer an accurately weighed amount of powder equivalent to 30 mg of Nimodipine to a

100 mL volumetric flask.[10]

Add about 70 mL of methanol, sonicate for 15 minutes to ensure complete dissolution, and

then make up the volume with methanol.[10]

Filter the solution before injection.

Protocol 4: Quantification of Lercanidipine
This protocol is suitable for the assay of Lercanidipine Hydrochloride in tablets.

Chromatographic Conditions:

Column: C8, 150 mm x 4.6 mm, 5 µm particle size.[11]

Mobile Phase: A mixture of 0.02 M ammonium dihydrogen phosphate buffer (pH 3.5

adjusted with phosphoric acid) and methanol (35:65, v/v).[11]

Flow Rate: 1.0 mL/min.[11][12]

Injection Volume: 100 µL.[12]

Column Temperature: Ambient.

UV Detection Wavelength: 240 nm.[11]

Standard Solution Preparation:

Prepare a stock solution of Lercanidipine HCl (e.g., 1 mg/mL) in the mobile phase.[12]

Further dilute with the mobile phase to achieve the desired working concentrations.
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Sample Preparation (Tablets):

Weigh and powder 20 tablets.

Accurately weigh a quantity of powder equivalent to 10 mg of Lercanidipine HCl and

transfer it to a 10 mL volumetric flask.

Add 5 mL of the mobile phase, sonicate to dissolve, and then make up the volume with the

mobile phase.[12]

Filter the resulting solution through a 0.45 µm membrane filter.[12]

Data Presentation
The performance of these HPLC-UV methods is summarized in the following tables, providing

key validation parameters for each dihydropyridine.

Table 1: Chromatographic Conditions Summary

Parameter Amlodipine Nifedipine Nimodipine Lercanidipine

Column

C18 (100 x 4.6

mm, 2.6 µm)[1]

[2]

C18 (250 x 4.6

mm, 5 µm)[4]

C18 (250 x 4.6

mm)[8]

C8 (150 x 4.6

mm, 5 µm)[11]

Mobile Phase

Gradient of 0.4%

NH4OH in H2O

& MeOH[1][2]

MeOH:H2O

(70:30, v/v), pH

3.0[4]

ACN:H2O

(70:30, v/v)[8]

0.02M

NH4H2PO4 (pH

3.5):MeOH

(35:65, v/v)[11]

Flow Rate 1.0 mL/min 1.0 mL/min[4][6] 1.0 mL/min[8][9]
1.0 mL/min[11]

[12]

Detection

Wavelength
237 nm[1][2][3]

235 nm / 238

nm[4][7]

236 nm / 237

nm[8][9]
240 nm[11]

Retention Time

(approx.)

Varies with

gradient
3.4 min[4] 9.5 min[10] 4.1 min[12]
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Table 2: Method Validation Parameters

Parameter Amlodipine Nifedipine Nimodipine Lercanidipine

Linearity Range 0.5 - 5 µg/mL[13] 5 - 40 µg/mL[4] 0.5 - 10 µg/mL[8]
20 - 80

µg/mL[11]

Correlation

Coefficient (r²)
> 0.999 > 0.999[7] > 0.99 > 0.999[11]

Accuracy (%

Recovery)
99.3 - 101.9 %

99.7 - 100.27 %

[7]
> 95 %[8]

96.38 - 101.23 %

[12]

Precision (%

RSD)
< 2% < 2% < 5%[8] < 2%

LOD - 0.143 µg/mL[7] 0.1 µg/mL[8] 0.1 µg/mL[11]

LOQ - 0.435 µg/mL[7] - 0.3 µg/mL[11]

Signaling Pathway (Illustrative)
While dihydropyridines do not act on a signaling pathway in the traditional sense, their

mechanism of action involves blocking L-type calcium channels. The following diagram

illustrates this concept.
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Caption: Mechanism of action of dihydropyridines.

Conclusion
The HPLC-UV methods described in this application note are demonstrated to be simple,

accurate, precise, and robust for the quantification of various dihydropyridine drugs. The

provided protocols can be readily adapted for routine quality control analysis and for research

purposes in the pharmaceutical industry. The validation data confirms that these methods meet

the requirements of international guidelines for analytical method validation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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